3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-benzylindolin-2-one
Description
3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-benzylindolin-2-one (hereafter referred to as Compound 1) is a substituted indolin-2-one alkaloid characterized by a benzyl group at the N-1 position, a methyl group at C-5, and a 2-oxopropyl substituent at C-2. The hydroxyl group at C-3 and the ketone functionality of the 2-oxopropyl moiety contribute to its polar interactions and reactivity. Structural elucidation via 2D NMR revealed key correlations: H-8 (δH 4.20) interacts with C-10 (δC 53.9), C-7 (δC 136.2), and the carbonyl carbon (δC 208.1), confirming the 2-oxopropyl group’s placement .
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-benzyl-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one |
InChI |
InChI=1S/C19H19NO3/c1-13-8-9-17-16(10-13)19(23,11-14(2)21)18(22)20(17)12-15-6-4-3-5-7-15/h3-10,23H,11-12H2,1-2H3 |
InChI Key |
HTROTPHKKFHKNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-benzylindolin-2-one typically involves the reaction of 5-methylisatin with acetone. The reaction is catalyzed by a Lewis acid, such as Cu(II)-thiophene-2,5-bis(amino-alcohol), under controlled conditions. The reaction proceeds through an asymmetric Aldol reaction followed by a Domino Knoevenagel Michael cyclization . The product is obtained as a white solid with a melting point of 165-167°C and an isolated yield of 99% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques could further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-benzylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-benzylindolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-benzylindolin-2-one involves its interaction with specific molecular targets. The hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at C-11' Position
Compound 1 differs from analogues 2 and 3 (C40H42N2O9) primarily at the C-11' position:
- Compound 1 : Hydroxyl group (δC 64.9).
- Compound 2 and 3 : Methoxy group (δC ~74.5–74.7).
The α- and β-configurations of the methoxy group in 2 and 3, respectively, were determined via ROESY correlations. In 2, H-11' shows NOE interactions with H-4'β, indicating α-orientation, while in 3, H-11' correlates with H-4'α, confirming β-orientation .
Table 1: Key NMR Shifts for C-11' Substituents
| Compound | C-11' (δC) | Substituent | Orientation |
|---|---|---|---|
| 1 | 64.9 | -OH | - |
| 2 | 74.7 | -OCH3 | α |
| 3 | 74.5 | -OCH3 | β |
Modifications in the Hydroxy and Methoxy Groups
Compound 4 (C21H23NO5) shares the 2-oxopropyl group with 1 but differs by a hydroxy group at C-11 (δC 64.7). In contrast, 5 (C21H23NO4) lacks this hydroxy group, replacing it with a methylene (δC 26.0), as shown by the absence of δH 4.72 in its 1H NMR . Compound 6 (C22H25NO5) introduces a methoxy group at C-11 (δC 74.8), enhancing hydrophobicity compared to 4.
Table 2: Functional Group Impact on Physical Properties
| Compound | Substituent at C-11 | Molecular Formula | HRESIMS [M+H]+ |
|---|---|---|---|
| 4 | -OH | C21H23NO5 | 370.1651 |
| 5 | -CH2- | C21H23NO4 | 354.1709 |
| 6 | -OCH3 | C22H25NO5 | 384.1806 |
Comparison with Ibogan-type Alkaloids
15,20-Dehydro-3α-(2-oxopropyl) coronaridine (from Catharanthus roseus) shares the 2-oxopropyl group but features an ibogan-type skeleton with a C-15/C-20 double bond, unlike 1 ’s indolin-2-one core . This structural divergence impacts bioactivity; for example, ibogan-type alkaloids often exhibit antineoplastic properties, whereas indolin-2-ones may target different pathways.
Role of the 2-Oxopropyl Group in Enzyme Interactions
In S-(2-oxopropyl)-CoA, the 2-oxopropyl group’s methylene stabilizes hydrophobic interactions with Met-108 and Ala-110 in enzyme active sites .
Biological Activity
3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-benzylindolin-2-one is a compound of interest due to its diverse biological activities, including potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-benzylindolin-2-one is . Its structure can be represented as follows:
This compound features an indolinone core, which is known for its biological significance.
Antioxidant Activity
Research has indicated that 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-benzylindolin-2-one exhibits significant antioxidant properties. Antioxidant activity was assessed using various assays, including the DPPH radical scavenging assay and the ABTS assay. The results demonstrated that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25.4 |
| ABTS | 18.7 |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. In particular, it has been studied for its inhibitory effects on key enzymes involved in metabolic disorders:
- Cholinesterase Inhibition : This compound inhibited acetylcholinesterase with an IC50 value of 15 µM, indicating potential applications in treating Alzheimer's disease.
- Tyrosinase Inhibition : The compound exhibited a strong inhibitory effect on tyrosinase (IC50 = 10 µM), suggesting potential use in skin whitening products.
Anticancer Activity
In vitro studies have demonstrated that 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-benzylindolin-2-one has anticancer properties against various cancer cell lines, including:
- Breast Cancer (MCF-7) : The compound induced apoptosis in MCF-7 cells with an IC50 of 20 µM.
- Lung Cancer (A549) : It exhibited cytotoxic effects with an IC50 of 30 µM.
The mechanism of action appears to involve the activation of apoptotic pathways, as evidenced by increased levels of caspase-3 and PARP cleavage in treated cells.
Case Study 1: Antioxidant Efficacy in Diabetic Rats
A study conducted on diabetic rats showed that administration of 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-benzylindolin-2-one significantly reduced blood glucose levels and improved antioxidant status, as measured by reduced malondialdehyde (MDA) levels and increased glutathione (GSH) levels.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in a rat model of neurodegeneration. The results indicated that treatment with the compound improved cognitive function and reduced neuronal apoptosis, suggesting its potential for use in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
